1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene
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Overview
Description
1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C11H15BrO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a 2-methoxyethoxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methoxy-4-(2-methoxyethoxy)benzene. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial production often employs continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-methoxy-4-(2-methoxyethoxy)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: The major product is 2-methoxy-4-(2-methoxyethoxy)benzene.
Scientific Research Applications
1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-bromo-2-methoxy-4-(2-methoxyethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy and 2-methoxyethoxy groups can participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the benzene ring.
1-Bromo-2-methoxyethane: Contains a bromine atom and a methoxy group but lacks the 2-methoxyethoxy group.
2-Bromoethyl methyl ether: Similar in having a bromine atom and an ether linkage but differs in the overall structure
Uniqueness
1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
IUPAC Name |
1-bromo-2-methoxy-4-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-5-6-14-8-3-4-9(11)10(7-8)13-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARAWHIQJCCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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